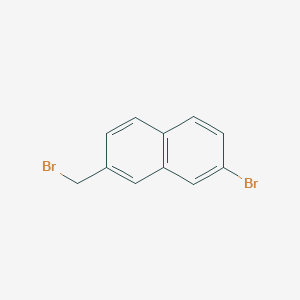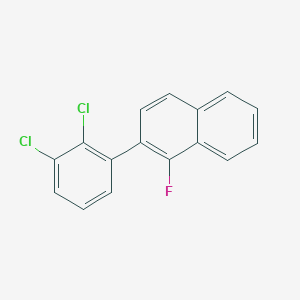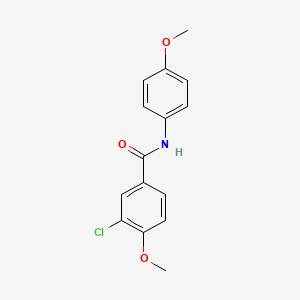
2-(5-Bromo-6-methoxynaphthalen-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-6-methoxynaphthalen-2-yl)acetic acid is an organic compound with the molecular formula C13H11BrO3 It is a derivative of naphthalene, characterized by the presence of a bromine atom and a methoxy group on the naphthalene ring, along with an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-6-methoxynaphthalen-2-yl)acetic acid typically involves the bromination of 6-methoxynaphthalene followed by the introduction of the acetic acid group. One common method includes:
Bromination: 6-methoxynaphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-6-methoxynaphthalene.
Acetylation: The brominated product is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as a catalyst to introduce the acetic acid group.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-(5-Bromo-6-methoxynaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group under appropriate conditions.
Esterification: The acetic acid moiety can react with alcohols to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: 2-(5-Hydroxy-6-methoxynaphthalen-2-yl)acetic acid.
Reduction: 2-(5-Methyl-6-methoxynaphthalen-2-yl)acetic acid.
Esterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
2-(5-Bromo-6-methoxynaphthalen-2-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is utilized in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromo-6-methoxynaphthalen-2-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors. The bromine and methoxy groups can interact with active sites on enzymes or receptors, altering their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
5-Bromo-6-methoxy-2-naphthylamine: Lacks the acetic acid group, replaced by an amine group.
6-Methoxy-2-naphthoic acid: Similar structure but without the bromine atom.
Uniqueness: 2-(5-Bromo-6-methoxynaphthalen-2-yl)acetic acid is unique due to the combination of the bromine atom, methoxy group, and acetic acid moiety, which confer specific chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H11BrO3 |
|---|---|
Peso molecular |
295.13 g/mol |
Nombre IUPAC |
2-(5-bromo-6-methoxynaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C13H11BrO3/c1-17-11-5-3-9-6-8(7-12(15)16)2-4-10(9)13(11)14/h2-6H,7H2,1H3,(H,15,16) |
Clave InChI |
KVSMTDMVXSELEG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C=C(C=C2)CC(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate](/img/structure/B11834629.png)



![2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11834646.png)
![N-[(1-Methyl-1H-indol-2-yl)ethyl]trifluoroacetamide](/img/structure/B11834648.png)

![(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylsulfonyl)piperidine-1-carboxylate](/img/structure/B11834655.png)
![2-[3-(3-Bromophenyl)-3-oxopropyl]benzoic acid methyl ester](/img/structure/B11834664.png)





